Cas no 2121512-35-2 (2-Bromo-6-chlorophenylboronic acid pinacol ester)

2-Bromo-6-chlorophenylboronic acid pinacol ester is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a pivotal transformation in synthetic organic chemistry. The presence of both bromo and chloro substituents on the phenyl ring enhances its utility as a versatile building block for constructing complex biaryl structures. The pinacol ester group improves stability and handling compared to free boronic acids, reducing protodeboronation risks. This compound is particularly valuable in pharmaceutical and materials science research, where selective functionalization is required. Its compatibility with various reaction conditions and high purity make it a reliable intermediate for targeted synthesis.
2-Bromo-6-chlorophenylboronic acid pinacol ester structure
2121512-35-2 structure
Product Name:2-Bromo-6-chlorophenylboronic acid pinacol ester
CAS No:2121512-35-2
MF:C12H15BBrClO2
MW:317.414302110672
MDL:MFCD29092541
CID:5073883
PubChem ID:131676834
Update Time:2026-03-01

2-Bromo-6-chlorophenylboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-chlorophenylboronic acid pinacol ester
    • 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-
    • CS-0189436
    • 2121512-35-2
    • MFCD29092541
    • DTXSID101158689
    • E94316
    • MDL: MFCD29092541
    • Inchi: 1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3
    • InChI Key: DLQOZPQKJXCYSY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C(C=1B1OC(C)(C)C(C)(C)O1)Cl

Computed Properties

  • Exact Mass: 316.00370g/mol
  • Monoisotopic Mass: 316.00370g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

2-Bromo-6-chlorophenylboronic acid pinacol ester Pricemore >>

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2-Bromo-6-chlorophenylboronic acid pinacol ester Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:2121512-35-2)2-Bromo-6-chlorophenylboronic acid pinacol ester
Order Number:A1141349
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:52
Price ($):292.0
Email:sales@amadischem.com

2-Bromo-6-chlorophenylboronic acid pinacol ester Related Literature

Additional information on 2-Bromo-6-chlorophenylboronic acid pinacol ester

Introduction to 2-Bromo-6-chlorophenylboronic Acid Pinacol Ester (CAS No: 2121512-35-2)

The compound 2-Bromo-6-chlorophenylboronic acid pinacol ester is a highly specialized organoboron compound that has garnered significant attention in the fields of organic synthesis and materials science. With the CAS registry number 2121512-35-2, this compound is widely recognized for its role in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, which has revolutionized the synthesis of complex organic molecules.

The structure of 2-Bromo-6-chlorophenylboronic acid pinacol ester consists of a phenyl ring substituted with bromine at the 2-position and chlorine at the 6-position, with a boronic acid group attached as a pinacol ester. This unique combination of substituents makes it highly versatile in various synthetic applications. The bromine and chlorine substituents introduce electronic and steric effects that can be exploited to control reactivity and selectivity in reactions.

Recent advancements in organoboron chemistry have further highlighted the potential of pinacol boronates like this compound in the synthesis of biologically active molecules and advanced materials. For instance, researchers have utilized this compound in the construction of heterocyclic frameworks, which are critical components of many pharmaceutical agents and agrochemicals.

In terms of synthesis, the preparation of 2-Bromo-6-chlorophenylboronic acid pinacol ester typically involves a two-step process: bromination/chlorination of an aromatic ring followed by boronation using a pinacol coupling agent. This method ensures high purity and functionality, making it suitable for demanding applications in medicinal chemistry and materials science.

The application of this compound extends beyond traditional organic synthesis. It has been employed in the development of novel semiconducting materials for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Its ability to participate in cross-coupling reactions under mild conditions has made it a valuable tool for constructing complex molecular architectures with precision.

From an environmental standpoint, the use of 2-Bromo-6-chlorophenylboronic acid pinacol ester aligns with green chemistry principles due to its high atom economy and reduced waste generation during synthesis. This makes it an attractive option for industries striving to minimize their ecological footprint while maintaining high productivity.

In conclusion, the compound 2-Bromo-6-chlorophenylboronic acid pinacol ester (CAS No: 2121512-35-2) stands as a testament to the ingenuity and progress in modern organoboron chemistry. Its diverse applications, coupled with its compatibility with cutting-edge synthetic methodologies, ensure its continued relevance in both academic research and industrial settings.

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Amadis Chemical Company Limited
(CAS:2121512-35-2)2-Bromo-6-chlorophenylboronic acid pinacol ester
A1141349
Purity:99%
Quantity:5g
Price ($):292.0
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